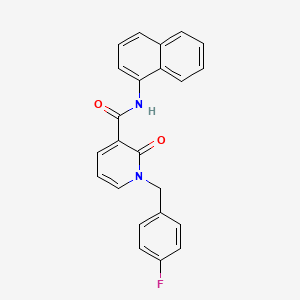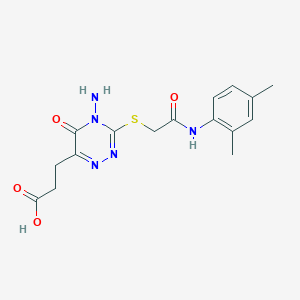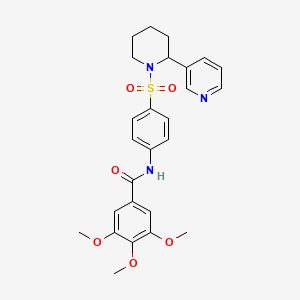![molecular formula C23H20N4O3S B2926480 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872694-60-5](/img/no-structure.png)
1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H20N4O3S and its molecular weight is 432.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Chemical Reactions
- The synthesis of polyfunctional fused heterocyclic compounds via indene‐1,3‐diones has been explored, demonstrating the versatility of such compounds in creating complex molecular structures with potential applications in pharmaceuticals and materials science (Hassaneen et al., 2003).
- Another study reported the regioselective amination of condensed pyrimidines, showcasing the chemical reactivity of these compounds and their potential as building blocks for more complex molecular designs (Gulevskaya et al., 1994).
Applications in Materials Science
- The design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives have been investigated, highlighting their potential applications in pH-sensing and as chromophores due to their solid-state fluorescence and solvatochromism properties (Yan et al., 2017).
Potential Pharmacological Applications
- Some derivatives of similar compounds have been evaluated for their biological and antitumor activities, suggesting the possibility of their use in developing novel therapeutic agents (Ye et al., 2015).
Advanced Synthetic Techniques
- Novel multicomponent synthesis techniques have been applied to create pyridine-pyrimidines and their bis-derivatives, indicating advanced methods for constructing complex molecules that could have a variety of applications in chemical synthesis and drug development (Rahmani et al., 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,6-dimethylpyrimidine with 2,4-dichloro-5-((2-oxo-2-phenylethyl)thio)pyrimidine, followed by cyclization with p-toluidine and subsequent oxidation to form the final product.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "2,4-dichloro-5-((2-oxo-2-phenylethyl)thio)pyrimidine", "p-toluidine" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dimethylpyrimidine with 2,4-dichloro-5-((2-oxo-2-phenylethyl)thio)pyrimidine in the presence of a base such as potassium carbonate to form 5-((2-oxo-2-phenylethyl)thio)-2,4-dichloropyrimido[4,5-d]pyrimidine.", "Step 2: Cyclization of 5-((2-oxo-2-phenylethyl)thio)-2,4-dichloropyrimido[4,5-d]pyrimidine with p-toluidine in the presence of a base such as sodium hydride to form 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Oxidation of 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione with an oxidizing agent such as hydrogen peroxide or potassium permanganate to form the final product." ] } | |
CAS-Nummer |
872694-60-5 |
Molekularformel |
C23H20N4O3S |
Molekulargewicht |
432.5 |
IUPAC-Name |
1,3-dimethyl-7-(4-methylphenyl)-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H20N4O3S/c1-14-9-11-16(12-10-14)19-24-20-18(22(29)27(3)23(30)26(20)2)21(25-19)31-13-17(28)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3 |
InChI-Schlüssel |
UUAURVAYASKKFT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=N2)SCC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2926397.png)
![4-(DIMETHYLSULFAMOYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B2926398.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol](/img/structure/B2926400.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2926401.png)
![2-chloro-1-[4-hydroxy-3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2926403.png)

![4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2926406.png)
![N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2926407.png)


![2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine](/img/structure/B2926412.png)


![(E)-2-amino-N-cyclopentyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926417.png)
